2-fluoro-N-quinolin-5-ylbenzamide
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Overview
Description
2-Fluoro-N-(quinolin-5-yl)benzamide is an organic compound with the molecular formula C16H11FN2O. It is a derivative of benzamide, where the benzamide moiety is substituted with a fluorine atom at the second position and a quinoline ring at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(quinolin-5-yl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 5-aminoquinoline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for 2-fluoro-N-(quinolin-5-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(quinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinoline N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or quinoline derivatives.
Scientific Research Applications
2-Fluoro-N-(quinolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to the biological activity of the quinoline moiety.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It serves as a probe for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells or microorganisms. Additionally, the fluorine atom enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-(quinolin-8-yl)benzamide
- 2-Chloro-N-(quinolin-5-yl)benzamide
- 2-Methyl-N-(quinolin-5-yl)benzamide
Uniqueness
2-Fluoro-N-(quinolin-5-yl)benzamide is unique due to the presence of both a fluorine atom and a quinoline ring, which confer distinct electronic and steric properties. These features enhance its biological activity and make it a valuable compound for various applications .
Properties
CAS No. |
339336-27-5 |
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Molecular Formula |
C16H11FN2O |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
2-fluoro-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C16H11FN2O/c17-13-7-2-1-5-11(13)16(20)19-15-9-3-8-14-12(15)6-4-10-18-14/h1-10H,(H,19,20) |
InChI Key |
MMUYQXSUHRBWPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)F |
solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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